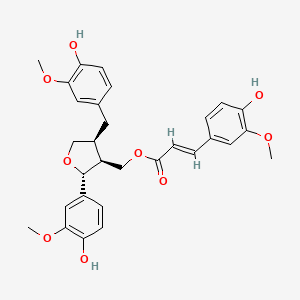

9-O-Feruloyllariciresinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H32O9 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+/t21-,22-,30+/m1/s1 |

InChI Key |

NNFCVTSCCNBWCZ-WALVLAEHSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2CO[C@H]([C@@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

9-O-Feruloyllariciresinol: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols for the Lignan 9-O-Feruloyllariciresinol.

Introduction

This compound is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, known biological activities, and relevant experimental methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data to facilitate further investigation into the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is characterized by a core lariciresinol (B1674508) structure esterified with a ferulic acid moiety at the 9-position.

Chemical Identifiers:

-

IUPAC Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

-

Synonyms: Lariciresinol ferulate

-

CAS Number: 60337-67-9

-

Molecular Formula: C₃₀H₃₂O₉

-

SMILES: COC1=C(C=CC(=C1)CC2COC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)O

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and may vary from experimentally determined values.

| Property | Value | Source |

| Molecular Weight | 536.57 g/mol | Calculated |

| Appearance | Yellow powder | [1] |

| Purity | 96.5% | [1] |

| Boiling Point (Predicted) | 726.9 ± 60.0 °C at 760 mmHg | InvivoChem |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | InvivoChem |

| LogP (Predicted) | 3.38 | InvivoChem |

| Solubility | May be soluble in DMSO | InvivoChem |

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities can be inferred from research on its constituent parts, ferulic acid and lariciresinol, as well as on the broader class of lignans and ferulic acid derivatives.

Antioxidant Activity

Ferulic acid is a well-documented antioxidant.[2] Its antioxidant mechanism is attributed to its ability to scavenge free radicals and inhibit enzymes involved in their generation.[3] The phenolic hydroxyl group in the ferulic acid moiety of this compound is expected to be the primary contributor to its antioxidant potential by donating a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical.[2]

Anti-inflammatory Activity

Ferulic acid and its derivatives have demonstrated significant anti-inflammatory properties.[4][5][6] The proposed mechanisms involve the modulation of key inflammatory signaling pathways. One of the central pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4] In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines and enzymes. Ferulic acid has been shown to inhibit the activation of NF-κB.[4] Another relevant pathway is the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway , which can also influence inflammatory responses. Some compounds have been shown to exert anti-inflammatory effects by blocking this pathway, subsequently inhibiting NF-κB activation.

Anticancer Activity

Ferulic acid and its derivatives have been investigated for their anticancer properties, which are often linked to their ability to induce apoptosis, inhibit cell proliferation, and modulate various oncogenic signaling pathways.[7][8] Key pathways that are often dysregulated in cancer and are targets for ferulic acid derivatives include the PI3K/Akt/mTOR (mammalian Target of Rapamycin) pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway .[1][7] These pathways are crucial for cell growth, survival, and proliferation. By inhibiting these pathways, ferulic acid derivatives can potentially halt cancer progression.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly available literature. However, general methodologies for similar compounds can be adapted.

Isolation from Plant Material

This compound can be isolated from plants of the Phyllanthus genus. A general workflow for the isolation of lignans from plant material is outlined below.

Methodology:

-

Plant Material Preparation: The plant material (e.g., leaves of Phyllanthus species) is dried at room temperature and then pulverized into a fine powder.[9]

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as 80% methanol.[9] This can be done through maceration, soxhlet extraction, or microwave-assisted extraction.[9]

-

Concentration: The resulting extract is filtered and the solvent is evaporated under reduced pressure to obtain a crude extract.[9]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography, typically using silica gel, with a gradient elution system of solvents to further separate the compounds.

-

Purification: The fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Synthesis

Biological Assays

Standard in vitro assays can be employed to evaluate the biological activity of this compound.

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay: Another common method to assess free radical scavenging capacity.

Anti-inflammatory Activity:

-

Nitric Oxide (NO) production assay in LPS-stimulated macrophages (e.g., RAW 264.7 cells): Measures the inhibition of NO production, a key inflammatory mediator.

-

Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA: Quantifies the reduction of cytokine levels in cell culture supernatants after treatment with the compound.

-

Western blot analysis: To determine the effect on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, IκBα, Akt).

Anticancer Activity:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: To assess the cytotoxic effect on various cancer cell lines and determine the IC₅₀ value.

-

Cell cycle analysis by flow cytometry: To investigate the effect of the compound on cell cycle progression.

-

Apoptosis assays (e.g., Annexin V-FITC/PI staining): To determine if the compound induces apoptosis in cancer cells.

-

Western blot analysis: To examine the modulation of proteins involved in cell survival and apoptosis pathways (e.g., Akt, mTOR, caspases, Bcl-2 family proteins).

Conclusion

This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant, anti-inflammatory, and anticancer properties. This technical guide has summarized the current knowledge of its chemical structure and properties. However, there is a clear need for further research to experimentally validate the predicted properties, fully characterize its biological activities, and elucidate the specific signaling pathways it modulates. Detailed studies on its isolation, synthesis, and comprehensive biological evaluation will be crucial for unlocking its full therapeutic potential. The information and methodologies presented herein are intended to provide a solid foundation for such future investigations.

References

- 1. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of farrerol on IL-1β-stimulated human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structural identification of complex feruloylated heteroxylan side-chains from maize bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

9-O-Feruloyllariciresinol CAS number and molecular weight

This document provides a comprehensive overview of the chemical properties of 9-O-Feruloyllariciresinol, a lignan (B3055560) found in various plant species. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a naturally occurring lignan. Lignans (B1203133) are a class of polyphenols that are known for their diverse biological activities. The structural and physical properties of this compound are fundamental to its chemical behavior and potential therapeutic applications.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Citation(s) |

| CAS Number | 60337-67-9 | [1][2] |

| 69985-36-0 | [3] | |

| Molecular Formula | C₃₀H₃₂O₉ | [1] |

| Molecular Weight | 536.57 g/mol | [1] |

| Synonyms | Lariciresinol ferulate | [2][3] |

| Appearance | Yellow powder | [2] |

| Purity | 96.5% | [2] |

Note: Conflicting CAS numbers have been reported in the literature. Researchers should verify the appropriate CAS number for their specific sample.

Further Research and Applications

The isolation and characterization of this compound from plant sources, such as those of the genus Phyllanthus, have been documented.[1] Its chemical structure, featuring ferulic acid esterified to lariciresinol, suggests potential antioxidant and other biological activities that are common among lignans and ferulates.

Further in-depth research into the pharmacological properties, mechanisms of action, and potential signaling pathways affected by this compound is required to fully understand its therapeutic potential. At present, detailed experimental protocols and established signaling pathway diagrams specifically for this compound are not widely available in the public domain and would necessitate further focused investigation.

As research progresses, it is anticipated that more data will become available regarding its biological effects, paving the way for its potential use in pharmaceutical and nutraceutical applications.

Logical Relationship of Compound Identification

The following diagram illustrates the logical workflow for identifying and characterizing a natural product like this compound.

References

Unveiling the Botanical Origins of 9-O-Feruloyllariciresinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of 9-O-Feruloyllariciresinol, a lignan (B3055560) with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive summary of current knowledge, including quantitative data, detailed experimental protocols for isolation and analysis, and insights into relevant biological pathways.

Primary Natural Source: The Genus Wikstroemia

Current scientific literature points to the genus Wikstroemia, particularly Wikstroemia indica, as a promising natural source of this compound. While research has extensively documented the presence of a diverse array of lignans (B1203133) in this plant, the specific isolation of this compound has been noted. The roots of Wikstroemia indica have been a primary focus for the extraction of these compounds.

While the presence of lariciresinol, a direct precursor to this compound, has been confirmed in other plants such as Daphne genkwa, direct and quantified evidence for this compound itself is most strongly associated with Wikstroemia indica.

Quantitative Analysis of this compound

To date, specific quantitative data for the concentration of this compound in Wikstroemia indica remains to be extensively published in readily available literature. However, based on general lignan extraction yields from this genus, it is anticipated that the concentration would be variable depending on factors such as the geographical origin of the plant, the time of harvest, and the specific plant part utilized. The following table summarizes the known lignan content in related species, offering a comparative perspective.

| Plant Source | Plant Part | Compound | Concentration (mg/g of dry weight) | Reference |

| Anthriscus sylvestris | Roots | Deoxypodophyllotoxin | 2.0–42.8 | [1] |

| Anthriscus sylvestris | Roots | Nemorosin | 2.0–23.4 | [1] |

| Anthriscus sylvestris | Roots | Yatein | 1.1–18.5 | [1] |

Note: This table provides context on lignan concentrations in other plant species, as specific quantitative data for this compound in Wikstroemia indica is not yet widely available.

Experimental Protocols: Extraction, Isolation, and Quantification

The following section details a generalized yet comprehensive experimental workflow for the extraction, isolation, and quantification of this compound from plant material, based on established methodologies for lignan chemistry.

I. Extraction of Lignans from Wikstroemia indica

A common approach for extracting lignans from plant material involves solvent extraction.

Materials and Reagents:

-

Dried and powdered roots of Wikstroemia indica

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

The air-dried and powdered roots of Wikstroemia indica are subjected to extraction with a solvent such as dichloromethane (CH₂Cl₂).

-

The extraction is typically performed at room temperature with continuous stirring for a specified period, for example, 24-48 hours.

-

The resulting mixture is filtered to separate the plant debris from the solvent extract.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

This crude extract can be further partitioned using solvents of varying polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility. Lignans are often found in the ethyl acetate fraction.

II. Isolation of this compound

Isolation of the target compound from the crude extract is achieved through chromatographic techniques.

Materials and Reagents:

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

-

Fractions collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

The crude lignan-containing extract is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the components of the extract.

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar properties.

-

Fractions showing the presence of the target compound (based on comparison with a standard, if available) are pooled and further purified.

-

Further purification can be achieved using Sephadex LH-20 column chromatography, which separates molecules based on size.

-

Final purification to obtain highly pure this compound is typically performed using High-Performance Liquid Chromatography (HPLC).

III. Quantification of this compound by HPLC

Quantitative analysis is performed using a validated HPLC method.

Instrumentation and Conditions:

-

HPLC system equipped with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, such as formic acid, to improve peak shape).

-

Flow rate: Typically 1.0 mL/min.

-

Detection wavelength: Determined by the UV absorbance maximum of this compound.

-

Standard: A pure, certified reference standard of this compound.

Procedure:

-

A calibration curve is prepared using a series of known concentrations of the this compound standard.

-

A precisely weighed amount of the plant extract is dissolved in a known volume of a suitable solvent.

-

The sample is filtered through a 0.45 µm filter before injection into the HPLC system.

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Signaling Pathways and Biological Activity

The biological activity of this compound is an area of active research. The presence of the ferulic acid moiety suggests potential antioxidant and anti-inflammatory properties, as ferulic acid itself is known to modulate several signaling pathways.

Potential Signaling Pathways Influenced by the Ferulic Acid Moiety:

-

NF-κB Signaling Pathway: Ferulic acid has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.

-

Nrf2/ARE Pathway: Ferulic acid can activate the Nrf2 transcription factor, leading to the expression of antioxidant and cytoprotective genes.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, can be modulated by phenolic compounds.

Further research is required to elucidate the specific signaling pathways directly targeted by this compound and to understand its full therapeutic potential.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the key stages of extraction, isolation, and quantification.

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

This guide provides a foundational understanding of the natural sources and analytical methodologies for this compound. Further research into the quantitative analysis and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

Biosynthesis of 9-O-Feruloyllariciresinol in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Feruloyllariciresinol is a lignan (B3055560) of significant interest due to its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the established enzymatic steps and proposing a putative pathway for the final feruloylation reaction. This document includes a compilation of available quantitative data, detailed experimental protocols for enzyme characterization, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research in this area.

Introduction

Lignans are a diverse class of phenylpropanoid-derived secondary metabolites found in a wide variety of plants. They exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a specific lignan that has garnered attention for its potential therapeutic applications. Its structure consists of a lariciresinol (B1674508) backbone with a feruloyl group attached at the 9-hydroxyl position. The biosynthesis of this complex molecule involves a series of enzymatic reactions, starting from the general phenylpropanoid pathway and branching into the specialized lignan pathway. This guide will focus on the core biosynthetic pathway leading to this compound.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be divided into two main stages: the formation of the lariciresinol core and the subsequent feruloylation.

Formation of the Lariciresinol Core

The formation of lariciresinol is a well-characterized branch of the lignan biosynthetic pathway. It begins with the oxidative coupling of two monolignol units, typically coniferyl alcohol, to form pinoresinol. This reaction is catalyzed by laccases or peroxidases and directed by dirigent proteins (DIRs), which control the stereochemistry of the product. Pinoresinol then undergoes a two-step reduction catalyzed by pinoresinol-lariciresinol reductases (PLRs) to yield lariciresinol.

dot

Caption: Biosynthetic pathway from phenylalanine to lariciresinol.

Proposed Feruloylation of Lariciresinol

The final step in the biosynthesis of this compound is the transfer of a feruloyl group to the 9-hydroxyl position of lariciresinol. This reaction is catalyzed by a feruloyltransferase. While the specific enzyme responsible for this reaction has not yet been definitively identified, it is hypothesized to be a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. These enzymes utilize acyl-CoA thioesters as acyl donors and a wide range of acceptor molecules, including other secondary metabolites.

The proposed reaction is as follows:

Lariciresinol + Feruloyl-CoA → this compound + CoA

Caption: Workflow for the identification and cloning of a candidate feruloyltransferase gene.

Protocol:

-

Transcriptome Analysis: Perform RNA-sequencing on tissues of a plant known to produce this compound (e.g., Forsythia intermedia).

-

Candidate Gene Identification: Search the transcriptome data for sequences homologous to known BAHD acyltransferases.

-

Phylogenetic Analysis: Construct a phylogenetic tree with the candidate sequences and functionally characterized plant acyltransferases to identify promising candidates.

-

Gene Cloning:

-

Design primers based on the candidate gene sequence.

-

Amplify the full-length coding sequence from cDNA using PCR.

-

Clone the PCR product into an appropriate expression vector.

-

Heterologous Expression and Purification of the Recombinant Enzyme

Protocol:

-

Transformation: Transform the expression construct into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods.

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Assessment: Verify the purity of the enzyme by SDS-PAGE.

In Vitro Enzyme Assay for Feruloyltransferase Activity

dot

Caption: Workflow for the in vitro enzyme assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant enzyme (1-5 µg)

-

Lariciresinol (e.g., 100 µM)

-

Feruloyl-CoA (e.g., 100 µM)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of acidic methanol (B129727) or another suitable quenching agent.

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound. Compare the retention time and mass spectrum with an authentic standard if available.

Kinetic Characterization

Protocol:

-

Substrate Saturation Curves: Perform the enzyme assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration.

-

Michaelis-Menten Kinetics: Fit the data to the Michaelis-Menten equation to calculate the K_m_ and V_max_ values for each substrate.

-

Turnover Number: Calculate the turnover number (k_cat_) from the V_max_ and the enzyme concentration.

Conclusion and Future Perspectives

The biosynthesis of this compound involves the well-established pathway leading to the formation of lariciresinol, followed by a putative feruloylation step. While the pinoresinol-lariciresinol reductases involved in the formation of the lignan core are known, the specific feruloyltransferase responsible for the final modification remains to be identified. The experimental workflows and protocols provided in this guide offer a roadmap for researchers to identify and characterize this missing enzymatic link. The successful elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable compound for pharmaceutical applications. The identification and characterization of a lariciresinol 9-O-feruloyltransferase would be a significant contribution to the field of metabolic engineering and natural product biosynthesis.

Unveiling 9-O-Feruloyllariciresinol: A Technical History of a Novel Lignan

A Deep Dive into the Discovery, Isolation, and Characterization of a Promising Natural Product

For Immediate Release – This technical guide provides an in-depth exploration of the discovery and isolation history of 9-O-Feruloyllariciresinol, a lignan (B3055560) that has garnered interest within the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the pioneering work that led to the identification of this compound, complete with detailed experimental protocols and quantitative data.

The initial discovery and isolation of this compound was a significant step in the exploration of the chemical constituents of the plant kingdom. This guide will detail the seminal research that first brought this compound to light, providing a foundation for future studies into its potential therapeutic applications.

Initial Discovery and Plant Source

The first documented isolation of this compound was reported by a team of researchers led by J.J. Chen in a 2008 publication in the Journal of Natural Products. Their work focused on the chemical constituents of the leaves of Phyllanthus poilanei, a plant species native to Vietnam. This investigation was part of a broader search for novel, biologically active compounds from plant sources. While the primary focus of the publication was on other novel lignans, the isolation and characterization of this compound was a key finding.

Prior to this, the parent compounds, ferulic acid and lariciresinol (B1674508), were well-known natural products. However, their conjugated form, this compound, had not been previously identified. The discovery highlighted the rich and often untapped chemical diversity present in the plant world.

Experimental Protocols: From Plant to Purified Compound

The isolation of this compound from the leaves of Phyllanthus poilanei involved a meticulous multi-step process, as detailed in the 2008 study. The general workflow is outlined below.

Extraction and Fractionation

The dried and powdered leaves of Phyllanthus poilanei were the starting material for the extraction process. A summary of the initial extraction and fractionation steps is provided in the table below.

| Step | Procedure |

| Extraction | The plant material was extracted with methanol (B129727) (MeOH) at room temperature. |

| Solvent Partitioning | The crude MeOH extract was then suspended in water and partitioned successively with n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc) to separate compounds based on their polarity. |

| Column Chromatography | The chloroform-soluble fraction, which contained this compound, was subjected to column chromatography over silica (B1680970) gel. |

| Gradient Elution | A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, was used to separate the different components of the chloroform fraction. |

The following diagram illustrates the general experimental workflow for the extraction and fractionation of this compound.

Caption: General workflow for the extraction and initial purification of this compound.

Chromatographic Purification

Following the initial fractionation, the semi-purified fractions containing the target compound were further purified using a combination of chromatographic techniques. High-Performance Liquid Chromatography (HPLC) was instrumental in obtaining the compound in a highly pure form.

| Technique | Details |

| Preparative Thin-Layer Chromatography (TLC) | This technique was likely used for preliminary separation and to monitor the progress of column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column was employed for the final purification. A gradient of acetonitrile (B52724) and water was a common mobile phase. |

Structural Elucidation

The definitive identification of the isolated compound as this compound was achieved through a combination of spectroscopic techniques. These methods provided detailed information about the molecular structure, connectivity of atoms, and stereochemistry of the molecule.

The logical relationship for the structural elucidation process is depicted in the diagram below.

Caption: Spectroscopic methods leading to the structural elucidation of this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data that were instrumental in confirming the structure of this compound.

| Spectroscopic Method | Key Findings |

| Mass Spectrometry (MS) | Provided the exact molecular weight and elemental composition of the compound. |

| ¹H NMR | Revealed the presence of aromatic protons, methoxy (B1213986) groups, and protons characteristic of the lariciresinol and ferulic acid moieties. |

| ¹³C NMR | Showed the number of carbon atoms and their chemical environments, confirming the presence of the two constituent lignan and phenylpropanoid units. |

| 2D NMR (COSY, HMQC, HMBC) | These experiments established the connectivity between protons and carbons, confirming the ester linkage between the ferulic acid moiety and the 9-hydroxyl group of lariciresinol. |

Quantitative Data

While the original publication focused on the discovery and structural elucidation of several new compounds, it provided the foundational data for this compound.

| Parameter | Value |

| Molecular Formula | C₃₀H₃₂O₉ |

| Molecular Weight | 536.57 g/mol |

| CAS Number | 60337-67-9 |

Yields from natural product isolations can vary significantly depending on the plant material and extraction methods. The 2008 paper laid the groundwork for future optimization of the isolation process to improve yields for further biological testing.

Conclusion

The discovery and isolation of this compound from Phyllanthus poilanei represents a notable contribution to the field of natural product chemistry. The detailed experimental protocols and spectroscopic analyses performed by Chen and colleagues provided the scientific community with the first comprehensive characterization of this novel lignan. This foundational work has paved the way for subsequent investigations into the biological activities and potential therapeutic applications of this intriguing molecule. This technical guide serves as a comprehensive resource for researchers looking to build upon this initial discovery and further explore the potential of this compound.

Bioavailability and Metabolism of 9-O-Feruloyllariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted bioavailability and metabolism of 9-O-Feruloyllariciresinol, a lignan (B3055560) of interest for its potential pharmacological activities. Due to the limited direct research on this compound, this document synthesizes available data on its constituent moieties, lariciresinol (B1674508) and ferulic acid, as well as related lignan compounds, to project its metabolic fate. This guide covers anticipated absorption, distribution, metabolism, and excretion (ADME) pathways, supported by quantitative data from analogous compounds and detailed experimental methodologies. The involvement of gut microbiota and hepatic enzymes in the biotransformation of this compound is a central focus. The presented information aims to serve as a foundational resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a naturally occurring lignan ester. Lignans (B1203133), a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic properties. The therapeutic potential of any orally administered compound is fundamentally linked to its bioavailability and metabolic pathway. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is therefore critical for its development as a potential therapeutic agent.

This guide extrapolates the likely metabolic journey of this compound based on comprehensive scientific literature on its core components: lariciresinol and ferulic acid. It is proposed that upon ingestion, this compound undergoes enzymatic hydrolysis and subsequent metabolism mediated by both host enzymes and the gut microbiota.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is anticipated to be a multi-step process involving initial hydrolysis followed by extensive modification of its constituent parts by the gut microbiota and hepatic enzymes.

Initial Hydrolysis: The ester linkage between ferulic acid and lariciresinol is likely to be cleaved by esterases present in the gastrointestinal tract or by microbial enzymes in the colon. This hydrolysis would release lariciresinol and ferulic acid, which would then follow their respective metabolic pathways.

Metabolism of Lariciresinol: Lariciresinol, as a plant lignan, is a known precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, through the action of gut microbiota.[1][2][3][4] This biotransformation involves a series of reactions including demethylation, dehydroxylation, and dehydrogenation.[1] The metabolic pathway is thought to proceed via secoisolariciresinol (B192356) as an intermediate.[2][5]

Metabolism of Ferulic Acid: Ferulic acid is known to be absorbed from the stomach and small intestine.[6][7] It undergoes extensive first-pass metabolism in the liver, where it is conjugated with glucuronic acid and sulfate (B86663).[6][8] The primary metabolites are ferulic acid-4'-O-glucuronide, ferulic acid acyl glucuronide, and ferulic acid-4'-O-sulfate.[8] The bioavailability of ferulic acid is generally low and can be influenced by the food matrix it is consumed with.[7][9][10]

The following diagram illustrates the proposed metabolic pathway of this compound.

Quantitative Data on Related Lignans and Ferulic Acid

Direct pharmacokinetic data for this compound is not available. However, studies on related lignans such as secoisolariciresinol diglucoside (SDG), secoisolariciresinol (SECO), and enterodiol (ED) in rats provide valuable insights into the likely pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of Flaxseed Lignans in Male Wistar Rats Following Oral and Intravenous Administration [11][12]

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |

| SDG | Oral | 40 | - | - | - | - | 0 |

| IV | 20 | - | - | - | Short | - | |

| SECO | Oral | 40 | ~100 | ~1 | ~500 | ~4 | 25 |

| IV | 20 | - | - | - | ~7 | - | |

| ED | Oral | 10 | ~20 | ~8 | ~150 | ~5 | < 1 |

| IV | 5 | - | - | - | ~6 | - |

Data are approximated from graphical representations and textual descriptions in the cited sources. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

The data suggest that the aglycone form (SECO) has a higher oral bioavailability compared to its glycoside (SDG) and its metabolite (ED).[12] This implies that the initial hydrolysis of the feruloyl group from this compound to yield lariciresinol could be a critical step for absorption.

Table 2: Urinary Excretion of Ferulic Acid and its Metabolites in Rats [7]

| Administration Form | Dose | Free Ferulic Acid in Urine (% of dose) | Conjugated Ferulic Acid in Urine (% of dose) | Total Urinary Excretion (% of dose) |

| FA-enriched diet | 10-250 µmol/d | ~5% | ~45% | ~50% |

| Cereal-based diet | 56-81 µmol/d | Significantly lower | Significantly lower | 5-10% |

This data highlights the extensive metabolism of ferulic acid and the significant impact of the food matrix on its bioavailability.[7]

Experimental Protocols

The following are generalized experimental protocols for studying the bioavailability and metabolism of a compound like this compound, based on methodologies reported for related lignans and phenolic acids.

4.1. In Vivo Pharmacokinetic Studies in Rats

This protocol is based on studies conducted on flaxseed lignans.[11][13]

-

Animal Model: Male Wistar rats are commonly used. Animals are housed in controlled conditions and fasted overnight before dosing.

-

Compound Administration:

-

Oral (PO): The test compound is dissolved in a suitable vehicle (e.g., water, carboxymethyl cellulose) and administered by oral gavage.

-

Intravenous (IV): The compound is dissolved in a sterile vehicle (e.g., saline) and administered via the tail vein.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours) from the jugular or tail vein into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

4.2. In Vitro Metabolism using Gut Microbiota

This protocol is based on in vitro fermentation studies of lignans.[2]

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors or rats. The feces are homogenized in an anaerobic buffer.

-

Incubation: The test compound is added to the fecal slurry and incubated under anaerobic conditions at 37°C.

-

Sampling: Aliquots are taken at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Processing: The reaction is quenched (e.g., with acid), and the samples are centrifuged. The supernatant is extracted with an organic solvent.

-

Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by HPLC-MS/MS.

4.3. In Vitro Hepatic Metabolism

This protocol is based on studies of flavonoid metabolism.[14]

-

Liver Microsome/S9 Fraction Preparation: Liver microsomes or S9 fractions are prepared from rat or human liver tissue.

-

Incubation: The test compound is incubated with the liver fraction in the presence of necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation) at 37°C.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The formation of glucuronide and sulfate conjugates is analyzed by HPLC-MS/MS.

The following diagram outlines a general experimental workflow for investigating the bioavailability and metabolism of a novel lignan.

Conclusion

While direct experimental data on the bioavailability and metabolism of this compound are currently unavailable, a scientifically-grounded prediction can be made based on the known metabolic fates of its constituent parts, lariciresinol and ferulic acid, and related lignan compounds. It is hypothesized that this compound will have low oral bioavailability in its intact form. Its bioactivity is likely dependent on the initial hydrolysis in the gastrointestinal tract, releasing lariciresinol and ferulic acid. The subsequent metabolism will be heavily influenced by the gut microbiota, leading to the formation of enterolignans, and by hepatic phase II enzymes, resulting in glucuronidated and sulfated conjugates. The overall systemic exposure to the parent compound is expected to be low, with the biological effects potentially being mediated by its various metabolites.

Future research should focus on in vivo pharmacokinetic studies in animal models to validate these predictions and to identify the full spectrum of metabolites. In vitro studies using gut microbiota and liver fractions will be crucial to elucidate the specific enzymes and microbial species involved in its biotransformation. This knowledge will be essential for the rational design of future studies aimed at evaluating the therapeutic potential of this compound.

References

- 1. A Review of Lignan Metabolism, Milk Enterolactone Concentration, and Antioxidant Status of Dairy Cows Fed Flaxseed | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. The bioavailability of ferulic acid is governed primarily by the food matrix rather than its metabolism in intestine and liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of 9-O-Feruloyllariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically investigating the pharmacological properties of 9-O-Feruloyllariciresinol is limited. This guide summarizes the available data and extrapolates potential activities based on the known properties of its constituent moieties, ferulic acid and lariciresinol (B1674508), as well as structurally related lignans (B1203133). Further empirical studies are necessary to validate these potential properties.

Introduction

This compound is a naturally occurring lignan (B3055560), a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Structurally, this compound is an ester formed between ferulic acid and the lignan lariciresinol. This unique combination suggests a synergistic or modified pharmacological profile compared to its individual components. This document provides a comprehensive overview of the known and potential pharmacological properties of this compound, with a focus on its anti-inflammatory potential, supported by available quantitative data, experimental methodologies, and proposed signaling pathways.

Pharmacological Properties

The primary pharmacological activity reported for a compound structurally identified as a feruloyl derivative of lariciresinol is its anti-inflammatory effect. The broader pharmacological activities of ferulic acid and other lignans suggest that this compound may also possess antioxidant, neuroprotective, and anticancer properties.

Anti-inflammatory Activity

A novel lignan, presumed to be a derivative of feruloyllariciresinol, was isolated from Notopterygium incisum and demonstrated significant anti-inflammatory potential.[1] This compound was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1][2] Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory drug development.

The anti-inflammatory effects of ferulic acid are well-documented and are known to be mediated through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Potential Antioxidant Activity

Ferulic acid is a potent antioxidant due to its phenolic hydroxyl group and the extended conjugation of its side chain, which allows for the donation of a hydrogen atom to scavenge free radicals.[4] Lignans as a class are also recognized for their antioxidant properties. Therefore, it is highly probable that this compound possesses significant antioxidant activity, which could contribute to its other pharmacological effects.

Potential Neuroprotective and Anticancer Activities

Ferulic acid and various lignans have been investigated for their neuroprotective and anticancer activities. Ferulic acid has shown promise in models of neurodegenerative diseases, often attributed to its antioxidant and anti-inflammatory properties.[5] Similarly, certain lignans have demonstrated cytotoxic effects against various cancer cell lines. While no direct studies have been conducted on this compound for these activities, its chemical structure suggests that these are promising areas for future investigation.

Quantitative Data Presentation

The available quantitative data for the biological activity of a feruloyllariciresinol derivative is limited to its anti-inflammatory effect.

| Biological Activity | Assay | Cell Line | Test Compound | IC₅₀ Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | Novel Lignan from Notopterygium incisum | 3.57 µM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key anti-inflammatory assay mentioned and a standard protocol for assessing antioxidant activity that would be relevant for this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Induced Macrophages

This protocol is based on the methodology typically used to assess the anti-inflammatory effects of natural compounds by measuring the inhibition of nitric oxide production in immune cells stimulated with an inflammatory agent.

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. A vehicle control (e.g., DMSO) should also be included.

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group (without LPS stimulation) should be included.

-

Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) can then be determined by non-linear regression analysis.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a standard and widely used method to determine the free radical scavenging activity of a compound.

Objective: To evaluate the in vitro antioxidant potential of this compound by measuring its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound (test compound)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol. Also, prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well containing only methanol should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

Visualizations of Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway, a common mechanism for phenolic compounds.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the isolation and bioactivity screening of a natural product like this compound.

References

- 1. A New Lignan with Potential Anti-inflammatory Activity from Notopterygium incisum - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. 9a. Experimental procedures - Explanation | ARRIVE Guidelines | ARRIVE Guidelines [arriveguidelines.org]

- 4. Synthesis and pharmacological evaluation of heteroarylamide derivatives as potential analgesic, anti-inflammatory, antidiarrheal and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Antioxidant Potential of 9-O-Feruloyllariciresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Feruloyllariciresinol, a naturally occurring lignan (B3055560), is a member of a class of polyphenolic compounds recognized for their diverse biological activities. This technical guide provides an in-depth analysis of the antioxidant properties of this compound, drawing upon available data for the closely related compound (+)-lariciresinol and the broader class of lignans (B1203133). This document details the experimental methodologies for key antioxidant assays, presents quantitative antioxidant data, and explores the potential signaling pathways through which this compound may exert its effects. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lignans are a major class of phytoestrogens, widely distributed in the plant kingdom, that have garnered significant interest for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] this compound is a derivative of lariciresinol, a lignan found in various plant species.[3] The antioxidant activity of lignans is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous chronic diseases. This guide focuses on the antioxidant capacity of this compound, providing a comprehensive overview of its potential to scavenge free radicals and modulate cellular antioxidant defense mechanisms.

Quantitative Antioxidant Activity

| Antioxidant Assay | Test Compound | IC50 / Activity | Reference Compound | Reference IC50 / Activity |

| DPPH Radical Scavenging | (+)-Lariciresinol | Dose-dependent scavenging | Ascorbic Acid | - |

| ABTS Radical Scavenging | (+)-Lariciresinol | Dose-dependent scavenging | Ascorbic Acid | - |

| FRAP (Ferric Reducing Antioxidant Power) | (+)-Lariciresinol | Dose-dependent increase | Ascorbic Acid | - |

| CUPRAC (Cupric Reducing Antioxidant Capacity) | (+)-Lariciresinol | Dose-dependent increase | Ascorbic Acid | - |

| ORAC (Oxygen Radical Absorbance Capacity) | (+)-Lariciresinol (6 µM) | Similar activity | Trolox (10 mM) | - |

Data extracted from a study on the antioxidant properties of (+)-lariciresinol.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

A control containing the solvent and ABTS•+ solution is also measured.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microplate, add a specific volume of the test compound at various concentrations to the wells.

-

Add the FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm using a microplate reader.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity of the test sample is expressed as ferric reducing equivalents (e.g., in µM Fe(II)).

Potential Signaling Pathways

The antioxidant effects of lignans are not solely attributed to direct radical scavenging but also to their ability to modulate intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes.[1] While direct evidence for this compound is pending, the following pathways are likely to be involved based on studies of other lignans.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the antioxidant response element (ARE) in their promoter regions. Lignans have been shown to activate the Nrf2 pathway, leading to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and is often activated by oxidative stress. Some lignans have been found to inhibit the activation of the NF-κB pathway.[2] By suppressing NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation-associated oxidative stress.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress can activate certain MAPK pathways, leading to cellular damage. Some studies suggest that lignans can modulate MAPK signaling, although the specific effects can vary depending on the lignan and the cellular context.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for assessing antioxidant activity.

Hypothesized Signaling Pathway for Lignan-Mediated Antioxidant Effects

Caption: Potential antioxidant signaling pathways.

Conclusion

While direct experimental data for this compound is currently limited, the available information on the closely related lignan, (+)-lariciresinol, and the well-documented antioxidant mechanisms of lignans in general, strongly suggest that this compound possesses significant antioxidant potential. Its ability to scavenge free radicals and likely modulate key cellular signaling pathways, such as the Nrf2/ARE pathway, makes it a promising candidate for further investigation in the development of novel therapeutic agents for oxidative stress-related diseases. Future research should focus on obtaining specific quantitative antioxidant data for this compound and elucidating its precise molecular mechanisms of action.

References

Potential Neuroprotective Effects of 9-O-Feruloyllariciresinol: A Technical Guide

Disclaimer: Scientific research specifically investigating the neuroprotective effects of 9-O-Feruloyllariciresinol is currently limited. This document extrapolates potential mechanisms and experimental methodologies based on the well-documented neuroprotective properties of its parent compound, ferulic acid, and related phenolic compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for future investigation.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on the therapeutic potential of natural compounds that can mitigate the underlying pathologies of these devastating conditions. This compound, a lignan (B3055560) derivative, has emerged as a compound of interest due to its structural relationship to ferulic acid, a phenolic compound with established antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the hypothesized neuroprotective mechanisms of this compound, detailed experimental protocols for its evaluation, and potential signaling pathways involved in its mode of action.

Hypothesized Neuroprotective Mechanisms

Based on the known bioactivities of ferulic acid and its derivatives, this compound is postulated to exert neuroprotective effects through several key mechanisms:

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes, it may protect neurons from oxidative damage, a key factor in neurodegeneration.

-

Anti-inflammatory Effects: It may suppress the activation of microglia, the resident immune cells of the central nervous system (CNS), thereby reducing the production of pro-inflammatory cytokines and mediators that contribute to neuronal damage.

-

Inhibition of Amyloid-β Aggregation: The compound might interfere with the formation and aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.

-

Modulation of Glutamate (B1630785) Excitotoxicity: It could protect neurons from damage caused by excessive stimulation of glutamate receptors, a common pathway of neuronal death in various neurological disorders.

Data Presentation: Quantitative Analysis of Related Compounds

While specific quantitative data for this compound is not yet widely available, the following tables summarize typical quantitative data obtained for ferulic acid and its derivatives in various neuroprotection-related assays. These tables serve as a reference for the types of quantitative endpoints that should be assessed for this compound.

Table 1: In Vitro Antioxidant Activity of Ferulic Acid and Derivatives

| Assay | Compound | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 / EC50 (µg/mL) |

| DPPH Radical Scavenging | Ferulic Acid | 10 - 50 | Ascorbic Acid | 5 - 15 |

| ABTS Radical Scavenging | Ferulic Acid | 5 - 20 | Trolox | 3 - 10 |

| Ferric Reducing Antioxidant Power (FRAP) | Ferulic Acid | 15 - 60 | Ascorbic Acid | 8 - 25 |

| Nitric Oxide Scavenging | Ferulic Acid | 20 - 100 | Curcumin | 10 - 40 |

Table 2: Anti-inflammatory Effects of Ferulic Acid in LPS-Stimulated Microglial Cells

| Parameter | Treatment | Concentration (µM) | % Inhibition / Reduction |

| Nitric Oxide (NO) Production | Ferulic Acid | 10 | 25% |

| 50 | 60% | ||

| TNF-α Release | Ferulic Acid | 10 | 30% |

| 50 | 70% | ||

| IL-1β Release | Ferulic Acid | 10 | 20% |

| 50 | 55% | ||

| iNOS Protein Expression | Ferulic Acid | 50 | 45% |

| COX-2 Protein Expression | Ferulic Acid | 50 | 50% |

Table 3: Inhibition of Amyloid-β (Aβ) Aggregation by Ferulic Acid

| Assay | Compound | Concentration (µM) | % Inhibition of Aβ Fibrillation |

| Thioflavin T (ThT) Assay | Ferulic Acid | 25 | 40% |

| 100 | 85% |

Table 4: Protection Against Glutamate-Induced Excitotoxicity by Ferulic Acid in Neuronal Cell Culture

| Assay | Treatment | Concentration (µM) | % Increase in Cell Viability |

| MTT Assay | Ferulic Acid | 10 | 35% |

| 50 | 75% | ||

| LDH Assay | Ferulic Acid | 10 | 20% (reduction in LDH release) |

| 50 | 50% (reduction in LDH release) |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential neuroprotective effects of this compound.

In Vitro Antioxidant Assays

4.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh solution of DPPH (0.1 mM) in methanol.

-

In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.[1]

4.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of this compound to the diluted ABTS•+ solution.

-

After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.

-

Trolox is used as a standard.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[2]

Anti-inflammatory Effects in Microglial Cells

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite (B80452) standard curve.[3]

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3]

-

-

Western Blot Analysis for iNOS and COX-2:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Inhibition of Amyloid-β (Aβ) Aggregation

-

Aβ Preparation: Prepare Aβ1-42 peptide solution by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO to create a stock solution. Dilute the stock solution in phosphate (B84403) buffer (pH 7.4) to the desired concentration.

-

Thioflavin T (ThT) Assay:

-

Incubate the Aβ1-42 solution with or without different concentrations of this compound at 37°C with continuous agitation.

-

At various time points, take aliquots of the samples and add them to a Thioflavin T solution in a 96-well black plate.

-

Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.[4]

-

An increase in fluorescence indicates Aβ fibril formation.

-

Protection Against Glutamate-Induced Excitotoxicity

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.

-

Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Excitotoxicity Induction: Expose the cells to a toxic concentration of glutamate (e.g., 5-20 mM) for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Higher absorbance indicates greater cell viability.

-

-

Cell Death Assessment (LDH Assay):

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium using a commercially available kit.

-

Increased LDH activity in the medium corresponds to increased cell death.

-

Visualization of Potential Signaling Pathways

The neuroprotective effects of phenolic compounds like ferulic acid are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the potential pathways that this compound may influence.

References

- 1. In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

9-O-Feruloyllariciresinol: A Technical Guide on its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Feruloyllariciresinol is a naturally occurring lignan (B3055560), a class of phenolic compounds widely distributed in the plant kingdom. Lignans (B1203133) are known to play crucial roles in plant defense mechanisms against a variety of biotic and abiotic stresses. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, probable biosynthetic pathway, and its putative role in plant defense, supported by data from related compounds. The guide also outlines detailed experimental protocols for the extraction, identification, and biological evaluation of this and similar compounds, and presents key data in structured tables and diagrams to facilitate understanding and further research.

Introduction

Plants have evolved a sophisticated chemical defense system to protect themselves from pathogens, herbivores, and environmental stressors. Among the vast array of secondary metabolites involved in these defense strategies, lignans have emerged as a significant class of compounds with diverse biological activities. This compound, an ester of the lignan lariciresinol (B1674508) and ferulic acid, is a molecule of interest due to the well-documented defensive properties of its constituent parts. Ferulic acid is a ubiquitous phenolic acid known for its antioxidant and antimicrobial properties, while lariciresinol belongs to a group of lignans recognized for their roles in plant defense and their potential health benefits in humans.[1] This guide aims to consolidate the current understanding of this compound and to provide a framework for future research into its specific functions in plant immunity and its potential applications.

Chemical Structure and Properties